[2-(4-bromo-1H-pyrazol-1-yl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride is a chemical compound that features a pyrazole ring substituted with a bromo group and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and sodium alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized pyrazoles .
Biology and Medicine
Its pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents .
Industry
In industry, 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog that lacks the ethylamine and methyl groups.
2-(4-chloro-1H-pyrazol-1-yl)ethylamine hydrochloride: A similar compound where the bromo group is replaced with a chloro group.
[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amine: A precursor in the synthesis of the target compound.
Uniqueness
2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride is unique due to the presence of both a bromo-substituted pyrazole ring and an ethylamine side chain. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Biological Activity
2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data that highlight its pharmacological potential.
- Chemical Formula : C₆H₁₁BrClN₃
- Molecular Weight : 240.53 g/mol
- IUPAC Name : 2-(4-bromopyrazol-1-yl)-N-methylethanamine; hydrochloride
- PubChem CID : 121553051
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated a series of pyrazole compounds, including derivatives similar to 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride, for their antibacterial efficacy against various Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
40 | Bacillus subtilis | 18 | 32 |
42 | Staphylococcus aureus | 16 | 32 |
44 | Enterococcus faecalis | 14 | 64 |
These results suggest that certain structural modifications in pyrazole compounds enhance their antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus .
Anti-inflammatory Activity
In addition to antimicrobial effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds derived from pyrazoles demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
3 | 85 | 93 |
11 | 76 | 86 |
These findings indicate that the presence of specific functional groups in pyrazole derivatives can lead to enhanced anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds similar to 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride have shown promising results against several cancer cell lines.
Compound | Cancer Cell Line | IC₅₀ (µM) |
---|---|---|
X | MCF7 | 3.79 |
Y | NCI-H460 | 12.50 |
These results indicate that certain modifications in the pyrazole structure can enhance cytotoxicity against cancer cells, suggesting a pathway for further drug development .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives. For example, a recent study synthesized a series of pyrazole carboxamide derivatives and assessed their biological activities. The study reported that specific modifications led to increased antibacterial and anticancer activities, highlighting the importance of structure-activity relationships (SAR) in drug design .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.ClH/c1-8-2-3-10-5-6(7)4-9-10;/h4-5,8H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUMFKWPUBZOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=C(C=N1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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